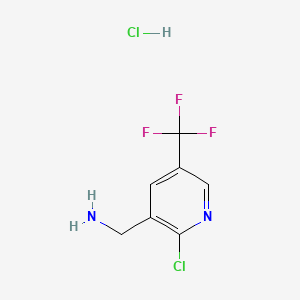

2-Chloro-3-methylamine-5-trifluoromethylpyridine hydrochloride

Description

Chemical Identity and Nomenclature

This compound is a halogenated pyridine derivative characterized by multiple functional groups that confer unique chemical properties. The compound's systematic nomenclature reflects its structural complexity, with the pyridine ring serving as the core heterocyclic framework. Related compounds in this chemical family include 2-Chloro-5-(trifluoromethyl)pyridin-3-amine, which has the molecular formula C₆H₄ClF₃N₂ and a molecular weight of 196.557 grams per mole. The structural similarity between these compounds highlights the importance of substitution patterns on the pyridine ring in determining chemical behavior and biological activity.

The trifluoromethyl group (-CF₃) represents one of the most electronegative substituents in organic chemistry, with significant implications for molecular properties. In trifluoromethylpyridine derivatives, this group typically exhibits a hydrophobic constant significantly different from other aromatic compounds. For instance, 3-(trifluoromethyl)pyridine has a hydrophobic constant of 1.7, which is notably lower than benzotrifluoride's value of 3.0. This difference in hydrophobicity provides trifluoromethylpyridine-containing compounds with advantages such as novel biological activity, lower toxicity, and improved systemic properties with enhanced selectivity profiles.

The chlorine substituent at the 2-position of the pyridine ring contributes additional electronic effects through its electron-withdrawing properties. This positioning creates a unique electronic environment that influences both the reactivity and stability of the molecule. The combination of chlorine and trifluoromethyl groups on the same aromatic system represents a common structural motif in modern pharmaceutical and agrochemical design, where such substitution patterns are employed to fine-tune molecular properties for specific applications.

Historical Development and Discovery

The development of trifluoromethylpyridine chemistry traces its origins to the broader evolution of organofluorine chemistry in the 20th century. The first synthesis of an aromatic compound bearing a trifluoromethyl group was achieved in 1898 by Swarts, who treated benzotrichloride with antimony trifluoride to produce benzotrifluoride. This foundational work established the principles for subsequent developments in trifluoromethyl chemistry. The extension of these synthetic approaches to pyridine systems occurred in 1947, when the introduction of trifluoromethyl groups into pyridine rings was first reported using synthetic procedures similar to those employed for benzotrifluoride, but involving chlorination and fluorination of picoline.

The industrial development of trifluoromethylpyridine compounds accelerated significantly following the recognition of their potential in crop protection applications. A critical milestone was reached in 1982 with the commercialization of fluazifop-butyl by Ishihara Sangyo Kaisha, Limited, marking the first herbicide to incorporate a trifluoromethylpyridine substructure. This successful introduction demonstrated the viability of trifluoromethylpyridine derivatives as active ingredients in agrochemical formulations and opened new avenues for research and development in this chemical space.

The synthetic methodology for producing trifluoromethylpyridine compounds has evolved through several generations of chemical processes. Early approaches relied on vapor-phase fluorination at high temperatures, which suffered from disadvantages including high energy costs, decomposition of starting materials and products, and low conversion or selectivity to desired products. Subsequent developments introduced liquid-phase halogen exchange reactions using trichloromethylpyridine compounds as starting materials, representing a significant improvement in both efficiency and selectivity. Modern industrial processes employ sophisticated catalyst systems, such as iron fluoride-based catalysts, for simultaneous vapor-phase chlorination and fluorination at temperatures exceeding 300°C.

Significance in Agrochemical and Pharmaceutical Industries

The significance of trifluoromethylpyridine derivatives in modern agrochemical and pharmaceutical industries cannot be overstated, with these compounds representing a cornerstone of contemporary molecular design strategies. In the crop protection sector, more than 50% of pesticides launched in the last two decades contain fluorine atoms, and approximately 40% of all fluorine-containing pesticides currently marketed incorporate trifluoromethyl groups. This remarkable prevalence reflects the unique advantages conferred by trifluoromethylpyridine moieties in terms of biological activity, environmental fate, and target selectivity.

The agrochemical applications of trifluoromethylpyridine derivatives encompass multiple modes of action and target pest categories. Since the introduction of fluazifop-butyl in 1982, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired International Organization for Standardization common names. These compounds span various chemical classes including herbicides, fungicides, and insecticides, demonstrating the versatility of the trifluoromethylpyridine scaffold in addressing diverse agricultural challenges. The success of these compounds is attributed to the combination of unique physicochemical properties of fluorine atoms with the distinctive characteristics of the pyridine moiety.

| Application Category | Number of Compounds | Representative Examples | Primary Mode of Action |

|---|---|---|---|

| Herbicides | 8+ | Fluazifop-butyl, Haloxyfop | Acetyl-CoA carboxylase inhibition |

| Fungicides | 6+ | Fluopyram derivatives | Multiple biochemical targets |

| Insecticides | 4+ | Various pyridine derivatives | Neurotransmitter disruption |

| Plant Growth Regulators | 2+ | Specialized derivatives | Hormone pathway modulation |

In the pharmaceutical industry, trifluoromethylpyridine derivatives have gained increasing recognition as valuable building blocks for drug development. Five pharmaceutical products and two veterinary medicines containing trifluoromethylpyridine moieties have received market approval, with numerous additional candidates currently undergoing clinical trials. The pharmaceutical applications leverage the ability of trifluoromethylpyridine groups to modulate key molecular properties including lipophilicity, metabolic stability, protein binding affinity, and bioavailability. These properties are particularly valuable in the design of central nervous system-active compounds, where the ability to cross biological barriers while maintaining appropriate pharmacokinetic profiles is essential.

The industrial demand for trifluoromethylpyridine intermediates reflects their central role in modern synthetic chemistry. Among trifluoromethylpyridine derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine represents the highest-demand intermediate, primarily used for the synthesis of several crop-protection products. This compound serves as a versatile starting material for various chemical transformations, including nucleophilic substitution reactions, cross-coupling processes, and functional group manipulations that enable the construction of complex molecular architectures.

| Physical Property | Typical Range | Impact on Applications |

|---|---|---|

| Molecular Weight | 180-250 g/mol | Optimal for bioavailability |

| Lipophilicity (logP) | 1.5-3.5 | Balanced membrane permeability |

| Melting Point | 35-80°C | Processing and formulation considerations |

| Boiling Point | 160-260°C | Thermal stability requirements |

| Density | 1.4-1.6 g/cm³ | Physical handling properties |

Properties

IUPAC Name |

[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2.ClH/c8-6-4(2-12)1-5(3-13-6)7(9,10)11;/h1,3H,2,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVAONAIAOGFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CN)Cl)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725501 | |

| Record name | 1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276056-69-9 | |

| Record name | 1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Oxidation and Directed Chlorination

A foundational approach involves starting with 3-methylpyridine, as demonstrated in patent CN102452976A. Here, 3-methylpyridine undergoes N-oxidation using hydrogen peroxide in glacial acetic acid at 70–80°C for 18–24 hours, yielding N-oxy-3-methylpyridine. Subsequent chlorination with benzoyl chloride or chlorine gas introduces chlorine at the 2- and 5-positions. For the target compound, this intermediate could undergo further chlorination at the 3-position, followed by fluorination to install the trifluoromethyl group.

Critical Reaction Parameters :

-

N-Oxidation : Molar ratio of 3-methylpyridine to H₂O₂ = 1:1.4–1.5.

-

Chlorination : Benzoyl chloride at 80°C or Cl₂ gas under controlled pressure.

Reduction and Substitution Approaches

Reductive Dechlorination of Polychlorinated Precursors

Patent CN112159350A details the reduction of 2,3,6-trichloro-5-trifluoromethylpyridine to 2-chloro-3-trifluoromethylpyridine using hydrogen and palladium catalysts. Adapting this method, selective reduction of the 3-chloro position could allow methylamine substitution. For instance, treating 2,3-dichloro-5-trifluoromethylpyridine with methylamine in dichloromethane/water at 0–80°C yields the desired amine, which is then protonated with HCl to form the hydrochloride salt.

Key Data :

Cyanide-to-Amine Conversion

Patent CN106349159A describes converting chloro-cyano intermediates to amines. For example, 3-chloro-2-cyano-5-trifluoromethylpyridine undergoes hydrolysis with hydrochloric acid to yield the corresponding carboxylic acid, which is then converted to the amine via Hofmann degradation. While indirect, this route offers high purity (>98%) and avoids toxic intermediates.

Industrial-Scale Optimization and Challenges

Solvent and Catalyst Recycling

Industrial processes prioritize solvent recovery to reduce costs. Methanol and dichloromethane, used in patents and, are easily recyclable via distillation. Catalyst reuse, particularly Pd/C, is critical for economic viability. Patent reports catalyst lifetimes exceeding 10 cycles with minimal activity loss.

Byproduct Management

Isomer separation poses a significant challenge. The synthesis of 2-chloro-5-trifluoromethylpyridine in patent avoids isolating 2-chloro-3-methylpyridine by proceeding directly to the next step. Similarly, telescoping reactions (e.g., combining chlorination and amination) minimize intermediate handling.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| N-Oxidation/Chlorination | Mild conditions, high scalability | Multi-step, isomer separation | 70–80 |

| Reductive Amination | High selectivity, solvent recovery | High-pressure H₂ requirements | 85–95 |

| Cyanide Hydrolysis | Avoids toxic reagents | Longer reaction times | 75–85 |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylamine-5-trifluoromethylpyridine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.

Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Chloro-3-methylamine-5-trifluoromethylpyridine hydrochloride has several scientific research applications:

Biology: The compound’s unique chemical properties make it useful in studying biological processes and developing new biochemical assays.

Industry: The compound is used in the production of materials with specific chemical and physical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylamine-5-trifluoromethylpyridine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The chloro and methylamine groups can also contribute to the compound’s overall reactivity and specificity in biochemical interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The following compounds are structurally related but differ in substituent positions or functional groups:

Key Observations:

- Positioning of Chlorine : The target compound’s Cl at position 2 enhances electrophilic reactivity compared to Cl at position 3 in or .

- Trifluoromethyl vs. Fluorine : The -CF3 group in the target compound increases lipophilicity and electron-withdrawing effects compared to F in , which may improve metabolic stability in drug design.

Physicochemical Properties

While explicit data (e.g., solubility, melting points) are unavailable in the provided evidence, inferences can be made:

Biological Activity

2-Chloro-3-methylamine-5-trifluoromethylpyridine hydrochloride is a compound of interest in pharmaceutical chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and safety profile, supported by data tables and relevant research findings.

- Molecular Formula : C₆H₆ClF₃N

- Molecular Weight : 201.57 g/mol

- CAS Number : 766335-56-9

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their ability to modify electronic properties and steric effects. The trifluoromethyl group can influence the binding affinity of the molecule to various biological targets, such as enzymes and receptors.

Biological Activity

The biological activity of this compound has been studied in various contexts:

-

Antimicrobial Activity :

- In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogenic bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

-

Antiparasitic Activity :

- Preliminary studies suggest that this compound may possess activity against Plasmodium falciparum, the causative agent of malaria. It has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in parasites, leading to reduced parasite viability in culture systems .

-

Cytotoxicity :

- Cytotoxic assays have indicated that this compound can induce apoptosis in cancer cell lines. The compound's efficacy varies depending on the cell type, with some studies reporting IC50 values in the low micromolar range.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Escherichia coli and Staphylococcus aureus. The results showed:

- Minimum Inhibitory Concentration (MIC) :

- E. coli: 32 µg/mL

- S. aureus: 16 µg/mL

Case Study 2: Antimalarial Activity

In a preclinical model, the compound was tested for its antimalarial properties:

- Inhibition of DHODH : IC50 < 0.03 µM against P. falciparum.

- In vivo Efficacy : Demonstrated significant reduction in parasitemia in SCID mouse models infected with P. falciparum.

Safety Profile

Toxicological assessments have indicated potential safety concerns associated with high doses of this compound:

- Acute Toxicity : Animal studies report signs of toxicity at doses exceeding 100 mg/kg.

- Safety Data : Risk phrases include irritation to skin and eyes; safety precautions recommend protective equipment during handling.

Data Summary Table

Q & A

Q. What are the reliable synthetic routes for 2-chloro-3-methylamine-5-trifluoromethylpyridine hydrochloride?

Methodological Answer: Synthesis typically involves multi-step functionalization of pyridine derivatives. Key approaches include:

- Nucleophilic substitution : Reacting 2-chloro-5-(trifluoromethyl)pyridine with methylamine under basic conditions (e.g., triethylamine in dichloromethane) to introduce the methylamine group .

- Intermediate isolation : Hydrochloride salt formation via HCl gas bubbling in anhydrous ether to improve stability and crystallinity .

- Catalytic optimization : Use of transition metal catalysts (e.g., Pd/C) for regioselective chlorination, though this requires precise temperature control (60–80°C) to avoid byproducts .

Q. How can researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

- Analytical techniques :

- HPLC/LC-MS : Quantify impurities using reverse-phase C18 columns with UV detection at 254 nm .

- NMR spectroscopy : Confirm substitution patterns via NMR (e.g., methylamine protons at δ 2.8–3.2 ppm) and NMR (CF signal at δ -63 to -67 ppm) .

- Elemental analysis : Verify Cl and N content (theoretical: Cl ~13.5%, N ~9.8%) to assess salt stoichiometry .

Q. What are common substitution reactions involving the chlorine atom in this compound?

Methodological Answer: The chlorine at position 2 is highly reactive. Standard protocols include:

- Amination : Replace Cl with secondary amines (e.g., piperidine) in DMF at 100°C for 24 hours .

- Thiolation : Use sodium hydrosulfide (NaSH) in ethanol/water (1:1) at reflux to form thioether derivatives .

- Hydroxylation : NaOH in aqueous THF (60°C, 12 h) yields hydroxylated intermediates for further functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields under varying conditions?

Methodological Answer: Contradictions often arise from competing reaction pathways. For example:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms but may promote side reactions with trifluoromethyl groups. Use kinetic studies (time-resolved NMR) to identify intermediates .

- Temperature effects : Higher temperatures (>100°C) accelerate decomposition of the trifluoromethyl group. Optimize via Design of Experiments (DoE) with controlled temperature ramps .

- Catalyst selection : Pd-based catalysts may reduce Cl selectively but require inert atmospheres to prevent deactivation .

Q. What strategies optimize regioselectivity in derivatization reactions?

Methodological Answer:

- Directing groups : Introduce temporary protecting groups (e.g., Boc on the methylamine) to block undesired sites during electrophilic substitution .

- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites based on electron density maps of the pyridine ring .

- Flow chemistry : Continuous microreactors enhance control over reaction parameters (residence time <5 min), reducing side products .

Q. How can researchers analyze the compound’s potential biological activity?

Methodological Answer:

- Receptor binding assays : Screen against GPCRs (e.g., serotonin receptors) using radioligand displacement assays (IC determination) .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS to assess pharmacokinetic profiles .

- Toxicity profiling : Use zebrafish embryos or HEK293 cells to evaluate acute toxicity (LD) and mitochondrial dysfunction (Seahorse assays) .

Data Contradiction and Validation

Q. How to address discrepancies in reported NMR shifts for the trifluoromethyl group?

Methodological Answer: Variations arise from solvent or concentration effects. Mitigation strategies include:

Q. Why do oxidation reactions yield inconsistent product distributions?

Methodological Answer: The trifluoromethyl group’s electron-withdrawing nature directs oxidation to specific positions. Solutions:

- Oxidant selection : KMnO in acidic conditions targets the methylamine moiety, while m-CPBA oxidizes the pyridine ring .

- Radical traps : Add TEMPO to quench free radicals and minimize uncontrolled side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.